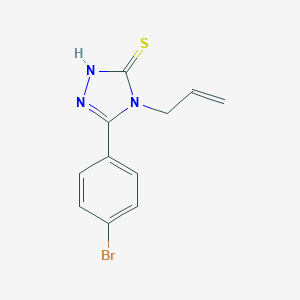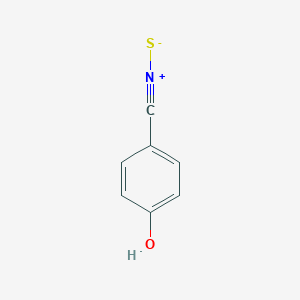
4-Hydroxyphenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the chemical formula C7H5NOS and has a molecular weight of 151.19 g/mol.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
4-Hydroxyphenyl thiocyanate plays a role in the chemoselective synthesis of biologically interesting compounds. Singh, Lakhan, and Singh (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Polymer Chemistry
In the realm of polymer chemistry, the polycyclotrimerization of 4,4′-thiodiphenylcyanate, closely related to 4-hydroxyphenyl thiocyanate, was studied by Lin, Hong, and Su (1995). Their work involved differential scanning calorimetry to understand the reaction kinetics and the role of catalysts and impurities in this process (Lin, Hong, & Su, 1995).
Enzymatic Degradation and Biological Interactions
A significant application is found in the enzymatic degradation of thiocyanate compounds. Katayama et al. (1992) discovered a thiocyanate hydrolase in Thiobacillus thioparus, an enzyme that catalyzes the first step in thiocyanate degradation, forming carbonyl sulfide from thiocyanate (Katayama et al., 1992).
Supramolecular Chemistry
Soldatova et al. (2020) reported on the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, showcasing the formation of a 16-membered cyclic heterooctamer via halogen bonding. This illustrates the importance of thiocyanate compounds in supramolecular chemistry (Soldatova et al., 2020).
Biochemical Applications
In biochemical research, thiocyanate compounds like 4-hydroxyphenyl thiocyanate have been investigated for their interactions with biological systems. For instance, Hovinen et al. (1998) studied the role of thiocyanate ion in detoxifying chlorambucil, an anticancer agent, highlighting the biochemical significance of thiocyanate ions in drug metabolism (Hovinen et al., 1998).
Analytical Chemistry
In analytical chemistry, the use of thiocyanate compounds as selective sensors in biological and environmental samples has been explored. Singh et al. (2008) synthesized nickel pyrazolyl borate complexes and used them as ionophores in sensors for azide and thiocyanate anions, demonstrating the analytical applications of thiocyanate compounds (Singh et al., 2008).
Electrochemical Applications
Electroanalytical applications of thiocyanate compounds include the development of sensors and electrodes. Matemadombo, Westbroek, and Nyokong (2007) created a novel glassy carbon electrode modified with aryl radicals and cobalt tetracarboxyphthalocyanine for the catalytic oxidation of thiocyanate, showcasing the potential of thiocyanate compounds in electrochemistry (Matemadombo, Westbroek, & Nyokong, 2007).
Propiedades
Número CAS |
3774-52-5 |
|---|---|
Nombre del producto |
4-Hydroxyphenyl thiocyanate |
Fórmula molecular |
C7H5NOS |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |
Clave InChI |
FMRRFPFZGPDDLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC#N |
SMILES canónico |
C1=CC(=CC=C1C#[N+][S-])O |
melting_point |
62-63°C |
Otros números CAS |
3774-52-5 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
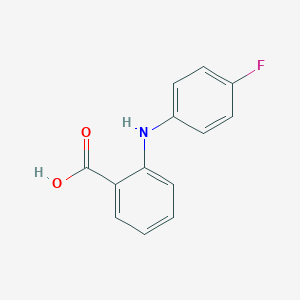
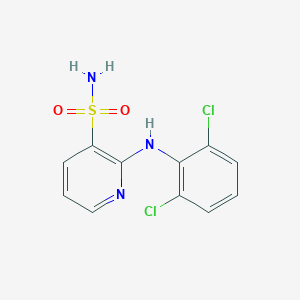
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
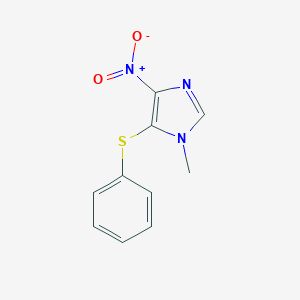
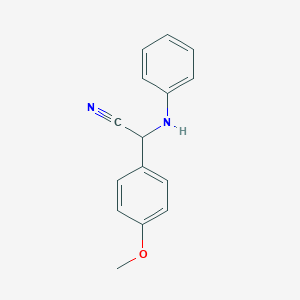
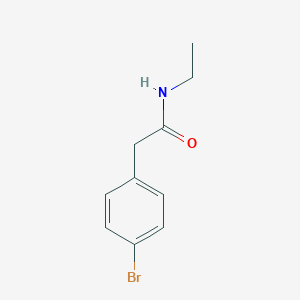
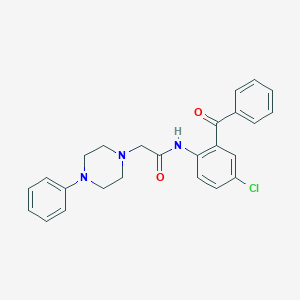
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
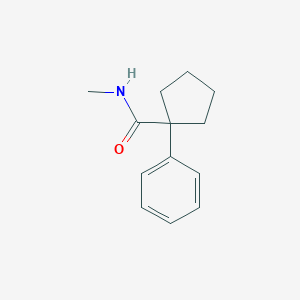
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
